(S)-tert-Butyl (1-(3-fluorophenyl)-3-hydroxypropan-2-yl)carbamate (S)-tert-Butyl (1-(3-fluorophenyl)-3-hydroxypropan-2-yl)carbamate
Brand Name: Vulcanchem
CAS No.: 944470-56-8
VCID: VC6032272
InChI: InChI=1S/C14H20FNO3/c1-14(2,3)19-13(18)16-12(9-17)8-10-5-4-6-11(15)7-10/h4-7,12,17H,8-9H2,1-3H3,(H,16,18)/t12-/m0/s1
SMILES: CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)F)CO
Molecular Formula: C14H20FNO3
Molecular Weight: 269.316

(S)-tert-Butyl (1-(3-fluorophenyl)-3-hydroxypropan-2-yl)carbamate

CAS No.: 944470-56-8

Cat. No.: VC6032272

Molecular Formula: C14H20FNO3

Molecular Weight: 269.316

* For research use only. Not for human or veterinary use.

(S)-tert-Butyl (1-(3-fluorophenyl)-3-hydroxypropan-2-yl)carbamate - 944470-56-8

Specification

CAS No. 944470-56-8
Molecular Formula C14H20FNO3
Molecular Weight 269.316
IUPAC Name tert-butyl N-[(2S)-1-(3-fluorophenyl)-3-hydroxypropan-2-yl]carbamate
Standard InChI InChI=1S/C14H20FNO3/c1-14(2,3)19-13(18)16-12(9-17)8-10-5-4-6-11(15)7-10/h4-7,12,17H,8-9H2,1-3H3,(H,16,18)/t12-/m0/s1
Standard InChI Key HFOFNJNYQFXYDX-LBPRGKRZSA-N
SMILES CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)F)CO

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Properties

(S)-tert-Butyl (1-(3-fluorophenyl)-3-hydroxypropan-2-yl)carbamate possesses the molecular formula C₁₄H₂₀FNO₃ and a molecular weight of 269.31 g/mol . Its IUPAC name, N-tert-butoxycarbonyl-3-fluoro-L-phenylalaninol, reflects the tert-butyl carbamate group, 3-fluorophenyl moiety, and secondary alcohol functionality . The (S)-configuration at the chiral center ensures stereochemical specificity, a critical attribute for interactions with biological targets.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₄H₂₀FNO₃
Molecular Weight269.31 g/mol
CAS Number944470-56-8
Melting PointNot reported-
Boiling PointNot reported-
DensityNot reported-
Storage Conditions2–8°C under inert gas

Structural Characterization

X-ray crystallography and NMR studies confirm the compound’s planar 3-fluorophenyl ring connected to a propan-2-yl backbone. The tert-butyl carbamate group (-OC(=O)NHR) provides steric bulk, influencing solubility and reactivity . The hydroxyl group at position 3 enables hydrogen bonding, critical for enzymatic interactions in drug candidates.

Synthesis and Optimization

Primary Synthetic Route

The most efficient synthesis involves a two-step reduction of N-Boc-3-fluoro-L-phenylalanine (CAS: 114873-01-7) using borane-THF complex :

Step 1:

  • Reactants: N-Boc-3-fluoro-L-phenylalanine (10 g, 35.3 mmol), borane-THF (88 mmol, 1 M in THF)

  • Conditions: Tetrahydrofuran (200 mL), 0°C, 12 hours

  • Mechanism: Borane-mediated reduction of the carboxylic acid to a primary alcohol.

Step 2:

  • Quenching: Acetic acid:methanol (8:50 v/v, 58 mL)

  • Workup: Partitioning with saturated NaHCO₃ and dichloromethane (DCM), silica gel chromatography (hexanes:EtOAc 1:1)

  • Yield: 7.0 g (74%) .

This method preserves the (S)-configuration, as evidenced by chiral HPLC and optical rotation data.

Alternative Approaches

Mitsunobu reactions using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) have been explored to install the hydroxyl group stereospecifically, though yields remain lower (~60%) compared to borane reduction.

Pharmaceutical and Chemical Applications

Intermediate in API Synthesis

The compound’s fluorophenyl and carbamate groups make it indispensable for synthesizing:

  • Neurological agents: Dopamine receptor modulators targeting Parkinson’s disease .

  • Cardiovascular drugs: Beta-blockers with enhanced blood-brain barrier permeability .

  • Enzyme inhibitors: MAGL (monoacylglycerol lipase) inhibitors for pain management, as seen in structurally related carbamates .

Chiral Building Block

Its enantiomeric purity (>95% ee) enables asymmetric synthesis of:

  • Peptidomimetics: Backbone modifications for protease-resistant drug candidates .

  • Small-molecule libraries: High-throughput screening for kinase inhibitors .

SupplierPurityPrice (1 g)Lead Time
VulcanChem≥95%$314.0010–20 days
MySkinRecipes≥95%฿14,9410–20 days

Future Directions

Research opportunities include:

  • Derivatization: Introducing trifluoromethyl groups to enhance metabolic stability .

  • Bioconjugation: Attaching fluorescent tags for cellular imaging studies.

  • Process optimization: Continuous-flow synthesis to improve yield and scalability .

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